molecular formula C14H20N2O4S B2530202 3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide CAS No. 899956-13-9

3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide

Cat. No.: B2530202
CAS No.: 899956-13-9
M. Wt: 312.38
InChI Key: OKXXTARBCWOCAM-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide, also abbreviated as MPSEB or MP2452, is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like MPSEB often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in MPSEB can be constructed from different cyclic or acyclic precursors, or it can be a functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of MPSEB is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Precursor Utilization

3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide is involved in the synthesis of complex molecules for various applications, including medicinal chemistry. For example, the precursor (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a related compound, is synthesized starting from 2,6-dimethoxybenzoic acid and used in the preparation of (S)-123I-IBZM, indicating its utility in radiochemical preparations and possibly in diagnostic imaging (Bobeldijk et al., 1990).

Enantioselective Synthesis

The molecule's framework is also utilized in enantioselective synthesis processes, as seen in the production of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing its role in creating enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Benzamide derivatives, including structures similar to this compound, have been synthesized and evaluated for their potential neuroleptic (antipsychotic) activities. These compounds show promise in the treatment of psychosis, highlighting the molecule's significance in the development of new therapeutic agents (Iwanami et al., 1981).

Dopamine Receptor Interaction

Theoretical studies on dopamine antagonistic benzamide drugs, including derivatives of 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, provide insights into the conformational preferences and potential modes of interaction with dopamine receptors. This research aids in understanding the molecular basis of the therapeutic effects of these compounds and can guide the design of new drugs with improved efficacy and reduced side effects (van de Waterbeemd & Testa, 1983).

Future Directions

The future directions in the research and development of compounds like MPSEB could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-6-4-5-12(11-13)14(17)15-7-10-21(18,19)16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXXTARBCWOCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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